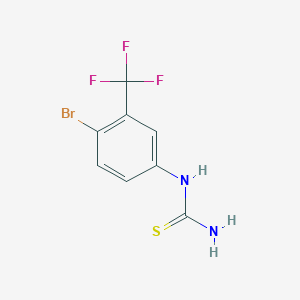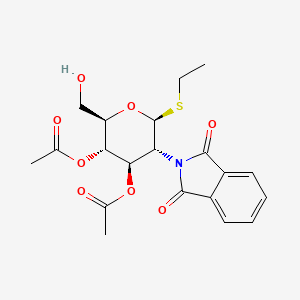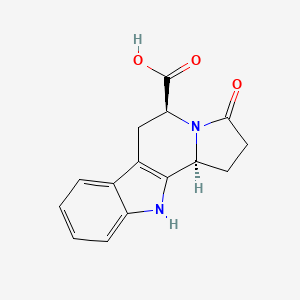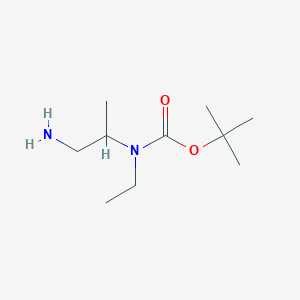
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Brom-3-(trifluormethyl)phenyl)thioharnstoff ist eine organische Schwefelverbindung mit der Summenformel C8H6BrF3N2S. Es ist ein Derivat des Thioharnstoffs, das durch das Vorhandensein eines Bromatoms und einer Trifluormethylgruppe gekennzeichnet ist, die an den Phenylring gebunden sind.
Herstellungsmethoden
Die Synthese von 1-(4-Brom-3-(trifluormethyl)phenyl)thioharnstoff beinhaltet typischerweise die Reaktion von 4-Brom-3-(trifluormethyl)anilin mit Thioharnstoff unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei das Gemisch mehrere Stunden unter Rückfluss erhitzt wird. Das resultierende Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden können ähnliche synthetische Wege beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Diese Methoden beinhalten oft zusätzliche Schritte wie Lösungsmittelextraktion, Filtration und Trocknung, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht .
Chemische Reaktionsanalyse
1-(4-Brom-3-(trifluormethyl)phenyl)thioharnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden, abhängig vom Oxidationsmittel und den verwendeten Bedingungen.
Reduktion: Reduktionsreaktionen können die Thioharnstoffgruppe in eine Thiol- oder Aminogruppe umwandeln.
Substitution: Das Bromatom kann durch andere Nukleophile, wie Amine oder Alkoxide, substituiert werden, um neue Derivate zu bilden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
1-(4-Brom-3-(trifluormethyl)phenyl)thioharnstoff hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Brom-3-(trifluormethyl)phenyl)thioharnstoff beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Zum Beispiel bindet es in der Pflanzenbiologie an den Gibberellin-unempfindlichen DWARF1 (GID1)-Rezeptor und bildet Wasserstoffbrückenbindungen mit den Resten Phe238 und Ser191. Diese Interaktion erhöht seine Bindungsaffinität und fördert gibberellinähnliche Aktivität . In der Krebsforschung induziert es Apoptose in Krebszellen, indem es den Interleukin-6 (IL-6)-Spiegel hemmt und pro-apoptotische Signalwege aktiviert .
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The resulting product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent extraction, filtration, and drying to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it binds to the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with residues Phe238 and Ser191. This interaction enhances its binding affinity and promotes gibberellin-like activity . In cancer research, it induces apoptosis in cancer cells by inhibiting interleukin-6 (IL-6) levels and activating pro-apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4-Brom-3-(trifluormethyl)phenyl)thioharnstoff kann mit anderen Thioharnstoffderivaten verglichen werden, wie:
1-(4-Nitrophenyl)-2-thioharnstoff: Bekannt für seine Verwendung in der organischen Synthese und als Reagenz in der analytischen Chemie.
1-(2-Methoxyphenyl)-2-thioharnstoff: Wird bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.
1-(4-Brom-2-(trifluormethyl)phenyl)-2-thioharnstoff: Ähnlich in der Struktur, aber mit unterschiedlichen Substituenten, was zu Variationen in der chemischen Reaktivität und den Anwendungen führt.
Die Einzigartigkeit von 1-(4-Brom-3-(trifluormethyl)phenyl)thioharnstoff liegt in seiner spezifischen Kombination aus Brom- und Trifluormethylgruppen, die ihm besondere chemische Eigenschaften und biologische Aktivitäten verleihen .
Eigenschaften
Molekularformel |
C8H6BrF3N2S |
|---|---|
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
[4-bromo-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H6BrF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) |
InChI-Schlüssel |
QOZRMDHHPQZZHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)




![2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12436694.png)
![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)


![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)



![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)
